molecular formula C24H25ClN2O2 B11514829 Adamantane-1-carboxylic acid [4-(2-chloro-benzoylamino)-phenyl]-amide

Adamantane-1-carboxylic acid [4-(2-chloro-benzoylamino)-phenyl]-amide

Cat. No.: B11514829
M. Wt: 408.9 g/mol
InChI Key: PWZPIDUBNFYVKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is subsequently treated with 2-chlorobenzoyl chloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its adamantane core, which provides exceptional stability and rigidity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-[4-[(2-chlorobenzoyl)amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H25ClN2O2/c25-21-4-2-1-3-20(21)22(28)26-18-5-7-19(8-6-18)27-23(29)24-12-15-9-16(13-24)11-17(10-15)14-24/h1-8,15-17H,9-14H2,(H,26,28)(H,27,29)

InChI Key

PWZPIDUBNFYVKB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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